2-Isopropylpiperidine

描述

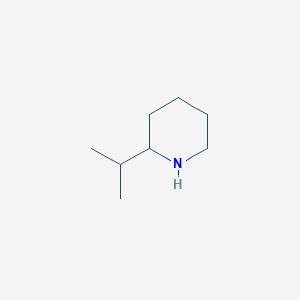

Structure

2D Structure

3D Structure

属性

IUPAC Name |

2-propan-2-ylpiperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17N/c1-7(2)8-5-3-4-6-9-8/h7-9H,3-6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UGZMDPJPZIDCOA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1CCCCN1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30402856 | |

| Record name | 2-ISOPROPYLPIPERIDINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30402856 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

127.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22977-56-6 | |

| Record name | 2-ISOPROPYLPIPERIDINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30402856 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 Isopropylpiperidine and Its Advanced Derivatives

Strategies for Asymmetric Synthesis of 2-Alkyl Piperidine (B6355638) Derivatives

The creation of chiral 2-alkylpiperidines, such as 2-isopropylpiperidine, is of significant interest due to their prevalence in biologically active molecules. nih.gov Asymmetric synthesis provides a direct route to these enantiomerically enriched compounds, avoiding the need for lengthy synthetic sequences or resolution of racemic mixtures. nih.gov

Iridium-Catalyzed Enantioselective Hydrogenation of Pyridinium (B92312) Salts for this compound Synthesis

A highly effective method for producing enantioenriched 2-alkylpiperidines is the iridium-catalyzed asymmetric hydrogenation of the corresponding 2-alkyl-pyridinium salts. nih.govacs.org This approach offers an efficient and atom-economical pathway to these valuable chiral building blocks. nih.gov

The process involves the activation of the pyridine (B92270) ring by forming a pyridinium salt, which is then hydrogenated in the presence of a chiral iridium catalyst. nih.gov The choice of the chiral ligand is critical for achieving high enantioselectivity. Researchers have found that the MeO-BoQPhos ligand, in conjunction with an iridium catalyst, is particularly effective for the asymmetric reduction of 2-alkylpyridinium salts, yielding high levels of enantioselectivity (up to 93:7 er). nih.govacs.orgnih.gov The reaction is typically carried out under hydrogen pressure. nih.gov

The resulting enantioenriched 2-alkyl piperidines can be further transformed into more complex and biologically interesting molecules, including fused tricyclic structures. nih.govacs.org For instance, the product from the hydrogenation of N-benzyl-2-isopropylpyridinium salt can be further elaborated.

Table 1: Iridium-Catalyzed Asymmetric Hydrogenation of Selected 2-Alkyl-Pyridinium Salts

| Substrate (1) | Product (2) | Ligand | Enantiomeric Ratio (er) |

| N-Benzyl-2-benzylpyridinium bromide (1a) | 2-Benzylpiperidine (2a) | MeO-BoQPhos | - |

| N-Benzyl-2-phenethylpyridinium (1f) | 2-Phenethylpiperidine (2f) | MeO-BoQPhos | 88:12 |

| Pyridinium salt with acetal (B89532) functionality (1g) | Piperidine with acetal functionality (2g) | MeO-BoQPhos | 89:11 |

| Pyridinium salt with ketal functionality (1h) | Piperidine with ketal functionality (2h) | MeO-BoQPhos | 85:15 |

| 2-Methylpyridinium salt (1i) | 2-Methylpiperidine (2i) | MP²-Segphos | 67:33 |

| N-Benzyl-2-isopropylpyridinium salt | 1-benzyl-2-isopropylpiperidine (2k) | - | - |

Data sourced from a 2016 study on the Ir-catalyzed enantioselective hydrogenation of 2-alkyl-pyridinium salts. nih.gov

Other Asymmetric Reduction Protocols for Enantioenriched this compound

Beyond iridium-catalyzed hydrogenation, other asymmetric reduction methods have been explored for the synthesis of enantioenriched 2-alkylpiperidines. One notable strategy involves the formation of N-acylimino-pyridinium ylides from pyridine derivatives, which can then be asymmetrically reduced. nih.gov This method has demonstrated high enantioselectivity for 2-alkylpyridines. nih.gov However, the use of certain amination reagents required for the ylide formation has raised safety concerns, potentially limiting its application on a larger scale. nih.gov

Another approach utilizes organocatalysts. For example, a BINOL phosphate (B84403) Brønsted acid catalyst has been successfully employed in the enantioselective reduction of specific 1,2,5-trisubstituted pyridines using a Hantzsch dihydropyridine (B1217469) as the hydride source, achieving excellent enantioselectivities. illinois.edu

General Approaches to Piperidine Ring Formation Relevant to Isopropyl Substitution

The construction of the piperidine ring itself is a fundamental aspect of synthesizing this compound and its derivatives. Various cyclization and alkylation strategies are employed to create the core heterocyclic system.

Cyclization Reactions for Substituted Piperidine Systems

A variety of cyclization reactions can be utilized to form substituted piperidine rings. These methods often involve the formation of carbon-carbon or carbon-nitrogen bonds to close the six-membered ring.

Radical Cyclization: Intramolecular radical cyclization of linear amino-aldehydes, catalyzed by cobalt(II) complexes, provides a route to various piperidines. mdpi.com Similarly, radical cyclization of 7-substituted-6-aza-8-bromooct-2-enoates can yield 2,4-disubstituted piperidines. organic-chemistry.org The choice of radical initiator, such as tris(trimethylsilyl)silane (B43935) (TTMSS) instead of tributyltin hydride (TBTH), can significantly enhance the diastereoselectivity of the cyclization. organic-chemistry.org

Oxidative Amination of Alkenes: Non-activated alkenes can undergo oxidative amination to form substituted piperidines. mdpi.com This reaction can be catalyzed by gold(I) complexes with an iodine(III) oxidizing agent or by palladium catalysts with specific pyridine-oxazoline ligands for an enantioselective approach. mdpi.com

Reductive Amination/Cyclization: The intramolecular 6-endo-dig reductive hydroamination/cyclization of alkynes can lead to piperidine formation. mdpi.com This acid-mediated process proceeds through an enamine and an iminium ion intermediate, which is subsequently reduced. mdpi.com

Gold-Catalyzed Annulation: Gold-catalyzed annulation procedures allow for the direct assembly of highly substituted piperidines from N-allenamides and alkene-tethered oxime ethers. ajchem-a.com

One-Pot Synthesis of Piperidin-4-ols: A one-pot method involving a sequential gold-catalyzed cyclization, chemoselective reduction, and spontaneous Ferrier rearrangement of N-homopropargyl amides offers a flexible and diastereoselective route to substituted piperidin-4-ols. nih.gov

Alkylation Reactions for Introducing Isopropyl Groups on Piperidine Nitrogen

Once the piperidine ring is formed, an isopropyl group can be introduced onto the nitrogen atom through alkylation reactions. A common method involves reacting the piperidine with an isopropyl halide, such as isopropyl bromide or isopropyl iodide, in the presence of a base. smolecule.comvulcanchem.comontosight.ai The reaction can be carried out in a suitable solvent like anhydrous acetonitrile (B52724) or dimethylformamide (DMF). researchgate.net To favor monoalkylation and prevent the formation of quaternary ammonium (B1175870) salts, the alkylating agent can be added slowly to an excess of the piperidine. researchgate.net

Synthesis of Spiropiperidines Incorporating the Isopropylpiperidine Moiety

Spiropiperidines, which feature a spirocyclic system where one ring is a piperidine, represent a class of structurally complex molecules with significant potential in drug discovery. researchgate.netrsc.org The synthesis of spiropiperidines that include the isopropylpiperidine motif can be approached in two main ways: forming the spiro-ring on a pre-existing piperidine or constructing the piperidine ring on a pre-formed carbocyclic or heterocyclic ring. researchgate.netwhiterose.ac.uk

A general two-step synthesis for 2-spiropiperidines has been developed, involving the reaction of δ-amino-β-ketoesters with cyclic ketones. nih.gov For the synthesis of 3-spiropiperidines, methods include radical cyclizations and palladium-mediated intramolecular cyclizations on a pre-formed piperidine ring. whiterose.ac.uk The synthesis of spiro[isobenzofuran-1(3H),4'-piperidines] can be achieved through the lithiation of 2-bromobenzhydryl methyl ether, followed by the addition of a 4-piperidone (B1582916) derivative and acid-catalyzed cyclization. nih.gov An isopropyl group could either be present on the initial piperidone or introduced at a later stage via N-alkylation.

Two-Step Synthesis of 2-Spiropiperidines from δ-Amino-β-Ketoesters

A versatile two-step method for synthesizing 2-spiropiperidines has been developed, offering access to novel three-dimensional chemical scaffolds for drug discovery. nih.gov This process begins with the formation of δ-amino-β-ketoesters. nih.govscispace.com

The initial step involves a Mannich addition of the dianion of methyl acetoacetate (B1235776) to N-Boc imines. scispace.com For unstable N-Boc imines, they can be generated in situ from an N-Boc sulfone precursor using sodium hydride. whiterose.ac.uk The resulting δ-N-Boc-amino-β-ketoesters are stable and can be isolated. whiterose.ac.uk

In the second step, the N-Boc protecting group is removed using hydrochloric acid in dioxane to form the corresponding HCl salt. scispace.comwhiterose.ac.uk This salt is then "cracked" with sodium bicarbonate in the presence of a cyclic ketone, which induces cyclization to yield the desired 2-spiropiperidine. whiterose.ac.uk This reaction accommodates a variety of substituents, including aliphatic, aromatic, and heteroaromatic groups at the C-6 position, and allows for the formation of both carbocyclic and heterocyclic spirocycles at the C-2 position, generally providing good to excellent yields. nih.govscispace.com

A one-pot variation of this procedure has also been developed, which in some cases, provides higher yields than the two-step method. whiterose.ac.uk

Table 1: Examples of 2-Spiropiperidines Synthesized from δ-Amino-β-Ketoesters thieme-connect.com

| Entry | Cyclic Ketone | δ-Amino-β-Ketoester | Product | Yield (%) | Diastereomeric Ratio (dr) |

| 1 | Cyclohexanone | Methyl 5-amino-3-oxo-6-phenylhexanoate | 2-Phenyl-1-azaspiro[5.5]undecan-3-one | 67 | 2:1 |

| 2 | Cyclopentanone | Methyl 5-amino-3-oxo-6-phenylhexanoate | 2-Phenyl-1-azaspiro[4.4]nonan-3-one | 43 | 5:1 |

| 3 | Tetrahydropyran-4-one | Methyl 5-amino-3-oxo-6-phenylhexanoate | 2-Phenyl-1-oxa-6-azaspiro[5.5]undecan-8-one | 63 | 1:1 |

Formation of Spirocycles on Preformed Piperidine Rings

The construction of spirocycles onto an existing piperidine ring is a less common but valuable strategy for synthesizing 2-spiropiperidines. scispace.comwhiterose.ac.uk This approach is considered a relatively novel area of research. scispace.com

One method involves a reductive cyclization. An α-amino nitrile derived from a piperidine can be alkylated and then subjected to reductive cyclization onto an alkene to form the 2-spiropiperidine. scispace.com This technique has been shown to produce five- and six-membered carbocyclic rings with good yields and high diastereoselectivity. scispace.com

Another approach utilizes a 1,3-dipolar cycloaddition for the synthesis of spirocyclic amines. whiterose.ac.uk For instance, the natural product (‒)-perhydrohistrionicotoxin, which contains a 2-spiropiperidine core, was synthesized using an isoxazolidine (B1194047) intermediate. scispace.com

Ring expansion of 2-spiropyrrolidines presents another route. A cross-metathesis reaction can yield an enantiopure cyclization precursor, which, after acid-mediated cyclization, forms a 2-spiropyrrolidine. scispace.com Subsequent reduction and treatment under Appel conditions can lead to a ring expansion, forming the 2-spiropiperidine. scispace.com

Synthesis of Complex this compound-Containing Architectures

The development of synthetic routes to complex molecules containing the this compound moiety is driven by their potential applications in various fields, including pharmaceuticals.

Preparation of 2,3,4-Trisubstituted Piperidines through Hetero-Ene Reactions

A formal hetero-ene reaction of amino acid derivatives provides a pathway to diastereoselectively synthesize 2,3,4-trisubstituted piperidines. acs.org This method involves the Lewis acid-catalyzed cyclization of N-protected-N-(4-methyl-3-pentenyl)amino aldehyde imines, which can be derived from amino acids like alanine, leucine, or phenylalanine. acs.org

The choice of Lewis acid and the nitrogen-protecting group significantly influences the product distribution and diastereoselectivity. acs.org For example, benzyl-protected imines react with iron(III) chloride (FeCl3) to yield 2-alkyl-3-(benzylamino)-4-isopropenylpiperidines. acs.org In contrast, using titanium(IV) chloride (TiCl4) leads to the formation of 2-alkyl-3-(benzylideneamino)-4-isopropylpiperidines. acs.org Tosyl-protected imines generally result in lower selectivity. acs.org The stereochemistry of these products has been confirmed through NMR and X-ray crystal structure analysis. acs.org

The cyclization of certain aldehydes catalyzed by concentrated hydrochloric acid can produce all-cis 2,4,5-trisubstituted piperidines, especially when the substituent at the 2-position is small. rsc.org Conversely, catalysis with methylaluminum dichloride (MeAlCl2) in refluxing chloroform (B151607) favors the formation of trans piperidines with high diastereomeric ratios. rsc.org

Synthetic Routes to N-Isopropylpiperidine Carboxamide Derivatives

N-isopropylpiperidine carboxamide derivatives are of interest in medicinal chemistry. A general synthesis for these compounds starts with commercially available 4-piperidinecarboxylic acid. units.it

The synthesis proceeds through the following steps:

Protection: The nitrogen atom of 4-piperidinecarboxylic acid is protected, commonly with a Boc-anhydride. units.it

Acyl Chloride Formation: The protected acid is then treated with thionyl chloride (SOCl2) to form the corresponding acyl chloride. units.it

Amide Formation: The acyl chloride reacts in situ with various amines in the presence of triethylamine (B128534) (Et3N) and 4-dimethylaminopyridine (B28879) (DMAP) to yield the desired amides. units.it

Deprotection: The protecting group is subsequently removed using trifluoroacetic acid (TFA). units.it

N-Alkylation: The final step involves the N-alkylation of the piperidine nitrogen with different benzyl (B1604629) chlorides to produce the target carboxamide derivatives. units.it

Construction of 2-Piperidinones via Organophotocatalysis

A novel organophotocatalytic [1+2+3] strategy has been developed for the one-step synthesis of diverse substituted 2-piperidinones. researchgate.netnih.gov This method utilizes readily available inorganic ammonium salts, alkenes, and unsaturated carbonyl compounds. researchgate.netnih.gov

This process is notable for its mild reaction conditions and high chemoselectivity, accommodating both terminal and internal alkenes with a broad range of functional groups. researchgate.netnih.gov The mechanism involves the single-electron oxidation of the alkene by an excited photocatalyst, followed by nitrogen addition and subsequent addition to an α,β-unsaturated carbonyl, which facilitates an internal ring-closing reaction. mdpi.com This approach efficiently constructs two C-N bonds and one C-C bond in a single step. mdpi.com

Advanced Structural Characterization and Conformational Analysis of 2 Isopropylpiperidine

Spectroscopic Methodologies for Elucidating Stereochemical Configuration and Conformation

Spectroscopic techniques are fundamental in providing experimental evidence for the three-dimensional arrangement of atoms in 2-isopropylpiperidine. Nuclear Magnetic Resonance (NMR) spectroscopy in solution and X-ray crystallography in the solid state are the principal methods used to define its stereochemical and conformational features.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for studying the structure of this compound in solution. asianpubs.org By analyzing chemical shifts and spin-spin coupling constants, it is possible to determine the dominant conformation and the stereochemical relationships between protons.

The conformational equilibrium of this compound is heavily skewed towards the conformer where the bulky isopropyl group occupies the more sterically favorable equatorial position. wikipedia.org This preference is determined by analyzing the coupling constants (J-values) of the proton at C2 (the carbon bearing the isopropyl group). In a chair conformation, the coupling constant between adjacent axial protons (J_ax,ax) is typically large (10-13 Hz), whereas axial-equatorial (J_ax,eq) and equatorial-equatorial (J_eq,eq) couplings are much smaller (2-5 Hz). slideshare.netlibretexts.org A small measured coupling constant for the C2 proton would indicate its equatorial orientation, while a large coupling constant would suggest an axial position. For 2-substituted piperidines, the conformer with the equatorial substituent is generally favored. asianpubs.org

Specific NMR data for this compound has been reported, providing definitive assignments for its protons and carbons. rsc.org The following tables summarize the reported ¹H and ¹³C NMR data in a deuterated chloroform (B151607) (CDCl₃) solvent. rsc.org

Table 1: ¹H NMR Data for this compound in CDCl₃ (Data sourced from reference rsc.org)

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity & Coupling Constant (J, Hz) |

|---|---|---|

| H-2 | 2.17 | ddd, J = 11.0, 6.6, 2.5 |

| H-6 (axial) | 2.56 | td, J = 12.0, 2.9 |

| H-6 (equatorial) | 3.09 – 2.97 | broad m |

| Isopropyl CH | 1.85 – 1.75 | broad m |

| Ring CH₂ | 1.83 – 1.66 | m |

| Ring CH₂ | 1.63 – 1.48 | m |

| Ring CH₂ | 1.41 – 1.24 | m |

| Ring CH₂ | 1.11 – 0.99 | m |

| Isopropyl CH₃ | 0.88 | d, J = 6.8 |

Table 2: ¹³C NMR Data for this compound in CDCl₃ (Data sourced from reference rsc.org)

| Carbon Assignment | Chemical Shift (δ, ppm) |

|---|---|

| C-2 | 62.75 |

| C-6 | 46.87 |

| C-4 | 25.66 |

| C-3 | 28.37 |

| C-5 | 24.43 |

| Isopropyl CH | 32.61 |

| Isopropyl CH₃ | 18.96 |

| Isopropyl CH₃ | 18.25 |

The complexity of the signal for the H-2 proton and the observed chemical shifts are consistent with the piperidine (B6355638) ring existing in a rapidly inverting chair conformation, with a strong preference for the equatorial isopropyl group.

X-ray crystallography provides unambiguous proof of molecular structure, including conformation and stereochemistry, in the solid state. wikipedia.org By diffracting X-rays off a single crystal, a detailed three-dimensional map of electron density can be generated, revealing atomic positions and bond lengths with high precision. While obtaining a single crystal of the parent this compound, a liquid at room temperature, is challenging, its salts or solid derivatives can be readily analyzed.

An example is the X-ray single-crystal structure analysis of the hydrochloride salt of an N-benzyl-2-isopropylpiperidine enantiomer. nih.gov Such an analysis definitively establishes the conformation of the piperidine ring and the orientation of its substituents in the crystalline lattice. In the solid state, molecules adopt a low-energy conformation, which is almost invariably a chair form for piperidine rings. The analysis would confirm whether the isopropyl group occupies an axial or equatorial position and provide precise measurements of bond angles and lengths, which are influenced by steric interactions within the crystal packing.

Table 3: Representative Crystallographic Data for a Piperidinium (B107235) Salt (This table is illustrative of typical data obtained from X-ray analysis of a piperidinium salt, based on general findings such as those in reference nih.gov)

| Parameter | Description | Typical Value/Information |

|---|---|---|

| Crystal System | The geometry of the unit cell. | Monoclinic, Orthorhombic, etc. |

| Space Group | The symmetry elements of the crystal. | e.g., P2₁/n |

| Unit Cell Dimensions | a, b, c (Å); α, β, γ (°) | Defines the size and angles of the unit cell. |

| Conformation | The arrangement of the piperidine ring. | Chair conformation. |

| Substituent Position | Orientation of the isopropyl group. | Equatorial (expected). |

| Key Bond Lengths | e.g., C-N, C-C bond distances. | Measured in Ångstroms (Å). |

This solid-state data provides a crucial benchmark for validating the results of computational energy calculations.

Computational Approaches to this compound Structural and Conformational Studies

Computational chemistry offers powerful tools for investigating molecular structures and dynamics, providing insights that can be difficult to obtain experimentally. researchgate.net Quantum chemical calculations and molecular dynamics simulations are used to map the potential energy surface and simulate the conformational behavior of this compound over time.

Quantum chemical methods, particularly Density Functional Theory (DFT), are widely used to calculate the geometric and electronic properties of molecules. nih.gov For this compound, DFT calculations can be employed to determine the relative energies of the equatorial and axial conformers and thus predict the equilibrium population of each.

The standard procedure involves performing geometry optimizations for both the equatorial and axial chair conformations. A common and reliable level of theory for this purpose is B3LYP with a 6-31G* basis set. researchgate.net These calculations yield the minimum energy structure for each conformer. The energy difference (ΔE) between the axial and equatorial forms reveals their relative stability. For virtually all monosubstituted cyclohexanes and piperidines, the equatorial conformer is found to be significantly lower in energy due to the avoidance of 1,3-diaxial steric strain that destabilizes the axial conformer. fiveable.me The calculated energy difference can be used to estimate the equilibrium constant (K_eq) and the relative populations of the two conformers at a given temperature.

Table 4: Illustrative DFT Calculation Results for this compound Conformers (These values are representative of expected outcomes from a DFT/B3LYP calculation, based on established principles of conformational analysis)

| Conformer | Relative Energy (ΔE, kcal/mol) | Predicted Population at 298 K (%) | Key Feature |

|---|---|---|---|

| Equatorial-isopropyl | 0 (Global Minimum) | >99 | Isopropyl group avoids steric clash with axial hydrogens. |

These theoretical calculations provide a quantitative basis for the qualitative predictions made from steric principles and are essential for interpreting experimental NMR data. researchgate.netconicet.gov.ar

While quantum chemical calculations provide a static picture of stable conformers, Molecular Dynamics (MD) simulations offer insights into the dynamic behavior of molecules in solution. nih.govdiva-portal.org An MD simulation calculates the trajectory of atoms over time by solving Newton's equations of motion, providing a virtual "movie" of the molecule's movements. nih.gov

For this compound, an MD simulation would typically place the molecule in a box of explicit solvent molecules (like water or chloroform) and simulate its behavior over nanoseconds or longer. researchgate.net This allows for the direct observation of dynamic processes, including:

Ring Inversion: The simulation can capture the chair-to-chair interconversion of the piperidine ring, showing the pathway through higher-energy twist-boat conformations. fiveable.me

Conformational Equilibrium: By sampling the structure over time, the simulation can reproduce the equilibrium distribution between the axial and equatorial conformers, which can be compared with predictions from DFT and NMR.

Substituent Mobility: The rotation of the isopropyl group and its interaction with the solvent and the piperidine ring can be analyzed.

Analysis of MD trajectories, using metrics like the root-mean-square deviation (RMSD), can quantify the flexibility of the molecule and the stability of its different conformations over the simulation time. mdpi.com MD simulations thus provide a powerful link between the static energy minima calculated by DFT and the time-averaged properties observed in experimental measurements like NMR. copernicus.org

2 Isopropylpiperidine in Asymmetric Catalysis

Development and Application of Chiral Isopropylpiperidine-Derived Ligands

The inherent chirality of 2-isopropylpiperidine makes it an attractive building block for the synthesis of novel chiral ligands. These ligands, in turn, are crucial for the advancement of asymmetric catalysis, a field focused on the selective production of one enantiomer of a chiral product.

Chiral Phosphine (B1218219) Ligands Containing Isopropylpiperidine Scaffolds

Chiral phosphine ligands are a cornerstone of asymmetric catalysis, widely used in transition-metal-catalyzed reactions. tcichemicals.com The incorporation of the this compound moiety into phosphine ligand structures offers a robust and sterically defined chiral environment around the metal center. The synthesis of these ligands often involves the reaction of a suitable piperidine (B6355638) derivative with a phosphine source. d-nb.info These P-chiral phosphine ligands, which have a chiral center at the phosphorus atom, have shown excellent enantioselectivity and high catalytic activity in various asymmetric reactions. nih.gov The design of these ligands is often guided by the desire to create conformationally rigid structures that can effectively control the stereochemical outcome of a reaction. nih.gov

The synthesis of such ligands can be achieved through various methods, including the reduction of more stable phosphine oxides. researchgate.netsioc-journal.cn The development of new synthetic routes to these chiral phosphine ligands is an active area of research, aiming to provide a diverse toolbox for chemists to tackle challenging asymmetric transformations. researchgate.net

P,N and P,O Ligands Incorporating Piperidine Derivatives

P,N and P,O ligands, which contain both a phosphorus and a nitrogen or oxygen donor atom, have emerged as a powerful class of ligands in asymmetric catalysis. rsc.org The combination of a "soft" phosphorus atom and a "hard" nitrogen or oxygen atom within the same ligand allows for unique coordination properties and can lead to improved catalytic performance compared to symmetric P,P or N,N ligands. nih.gov

The modular nature of many P,N ligand syntheses allows for the systematic tuning of steric and electronic properties. d-nb.infonih.gov Piperidine derivatives, including this compound, can be incorporated as the nitrogen-containing component of these ligands. scilit.com For example, phosphinooxazoline (PHOX) ligands are a well-established class of P,N ligands that have been successfully applied in numerous catalytic reactions. nih.gov The synthesis of these ligands often involves the condensation of a chiral amino alcohol with a phosphine-containing fragment. The piperidine ring can provide a rigid and predictable chiral environment, influencing the stereochemical outcome of the catalyzed reaction. scilit.com

Asymmetric Hydrogenation Catalyzed by this compound-Based Systems

Asymmetric hydrogenation is a fundamental and widely used method for the synthesis of chiral compounds. The development of efficient catalysts for this transformation is of great importance, particularly for the production of enantiomerically enriched piperidines, which are common motifs in pharmaceuticals and biologically active molecules. researchgate.netdicp.ac.cn

Enantioselective Reduction of Pyridinium (B92312) Salts with Iridium-Catalysts

The direct asymmetric hydrogenation of pyridines to chiral piperidines is a challenging transformation due to the aromatic stability of the pyridine (B92270) ring and its potential to deactivate the catalyst. dicp.ac.cnresearchgate.net A successful strategy to overcome these challenges involves the activation of the pyridine ring by forming a pyridinium salt. researchgate.netunimi.it

Iridium catalysts bearing chiral ligands have proven to be highly effective for the asymmetric hydrogenation of these pyridinium salts. unimi.itnih.govrsc.org Specifically, iridium complexes with chiral phosphine ligands have been used to reduce N-alkyl-2-alkylpyridinium salts to the corresponding piperidines with high levels of enantioselectivity. nih.govnih.gov For instance, the hydrogenation of N-benzyl-2-isopropylpyridinium bromide using an iridium catalyst with a chiral bisphosphine ligand can yield (R)-N-benzyl-2-isopropylpiperidine. nih.gov One study reported achieving a 91:9 enantiomeric ratio for the synthesis of this compound using an Ir-MeO-BoQPhos catalyst system. nih.gov

The choice of ligand is critical for achieving high enantioselectivity. Ligands such as MeO-BoQPhos and MP²-SEGPHOS have been shown to be effective in the iridium-catalyzed asymmetric hydrogenation of various pyridinium salts. nih.govnih.gov The reaction conditions, including solvent and pressure, also play a significant role in the outcome of the hydrogenation. nih.gov

Mechanistic Insights into Stereocontrol in Asymmetric Hydrogenation

Understanding the mechanism of asymmetric hydrogenation is crucial for the rational design of more efficient and selective catalysts. nih.govmdpi.com For the iridium-catalyzed asymmetric hydrogenation of pyridinium salts, several mechanistic aspects are considered to influence the stereochemical outcome.

Kinetic studies and isotopic labeling experiments suggest that the hydrogenation may proceed through a stepwise mechanism. unimi.it One proposed pathway involves an initial 1,4-hydride addition to the pyridinium ring, followed by the reduction of an iminium intermediate. unimi.it The enantiodiscriminating step, where the stereochemistry of the final product is determined, is believed to involve the reduction of this chiral iminium species. unimi.it

Computational studies, often using Density Functional Theory (DFT), provide further insights into the reaction mechanism and the origin of enantioselectivity. ub.edunih.gov These studies can help to identify the key transition states and intermediates in the catalytic cycle and to understand the non-covalent interactions between the substrate, ligand, and metal center that govern stereocontrol. nih.gov The interplay of steric and electronic factors in the catalyst-substrate complex is believed to be the primary determinant of the observed enantioselectivity. rsc.org The outer-sphere mechanism, where the substrate is not directly coordinated to the metal center during the hydride transfer step, has been proposed for some iridium-catalyzed hydrogenations of pyridinium salts. rsc.orgmdpi.com

Organocatalysis with Isopropylpiperidine Derivatives

Organocatalysis, the use of small organic molecules as catalysts, has emerged as a powerful tool in asymmetric synthesis, offering an alternative to metal-based catalysts. wikipedia.orgbeilstein-journals.orgmdpi.com Chiral amines, including derivatives of piperidine, are a prominent class of organocatalysts. wikipedia.org

While the direct use of this compound as a primary organocatalyst is less documented in the provided context, piperidine itself is a well-known catalyst in reactions like the Knoevenagel condensation. wikipedia.org Chiral piperidine derivatives can be employed in asymmetric organocatalysis, where the chiral scaffold of the piperidine ring is used to induce enantioselectivity. For example, proline, a cyclic amino acid with a pyrrolidine (B122466) ring, is a famous organocatalyst for asymmetric aldol (B89426) and Mannich reactions. wikipedia.orgwikipedia.org By analogy, chiral piperidine derivatives could be designed to act as catalysts in similar transformations.

The development of novel organocatalysts often involves the synthesis of molecules with specific functional groups appended to a chiral backbone. unito.it In this context, this compound could serve as a chiral scaffold for the construction of new organocatalysts for various asymmetric transformations, such as Michael additions, aldol reactions, and cycloadditions. mdpi.comnih.gov

Medicinal Chemistry and Pharmacological Research of 2 Isopropylpiperidine Derivatives

2-Isopropylpiperidine as a Privileged Scaffold in Drug Discovery

The concept of a "privileged structure" refers to a molecular framework that can provide ligands for diverse biological receptors, highlighting its utility as a template in drug discovery. researchgate.net The piperidine (B6355638) scaffold, and by extension the this compound core, fits this description. Its non-planar, chair-like conformation allows for the precise spatial arrangement of substituents, which is crucial for specific interactions with protein binding sites. The introduction of an isopropyl group at the 2-position adds steric bulk and lipophilicity, which can significantly modulate a compound's pharmacokinetic and pharmacodynamic profile, including its ability to cross membranes and its binding affinity for a target. researchgate.net

Rational Design and Synthesis of Drug-Like Scaffolds

The development of novel therapeutics based on the this compound scaffold relies on rational drug design, a process that integrates knowledge of a biological target with the chemical strategies to synthesize effective modulators. rsc.orgnih.gov This approach aims to create molecules with optimized properties, including potency, selectivity, and metabolic stability. nih.gov

The synthesis of substituted piperidines is a well-explored area of organic chemistry, with numerous methods available for creating derivatives with specific stereochemistry and substitution patterns. Common strategies that can be adapted for this compound derivatives include:

Hydrogenation of Pyridine (B92270) Precursors: A prevalent method involves the reduction of a corresponding 2-isopropylpyridine (B1293918). This can be achieved using various catalytic systems, such as platinum oxide (PtO₂), to yield the cis-isomer of the piperidine ring. whiterose.ac.uk

Intramolecular Cyclization: Methods like reductive amination of ω-amino fatty acids or intramolecular hydroamination/cyclization of alkynes can be employed to construct the piperidine ring from acyclic precursors. nih.gov

Multi-component Reactions: One-pot synthesis approaches, where multiple starting materials react to form a complex product, offer an efficient way to generate libraries of highly substituted piperidines for screening. ajchem-a.com

These synthetic strategies allow chemists to systematically modify the this compound core, adding various functional groups to explore the chemical space around this scaffold and develop compounds with desired biological activities. nih.govnih.gov

Table 1: Synthetic Routes to Substituted Piperidine Scaffolds

| Synthetic Strategy | Description | Key Features | Reference |

|---|---|---|---|

| Pyridine Hydrogenation | Catalytic reduction of substituted pyridines to form the corresponding saturated piperidine ring. | Often stereoselective, yielding cis-products. | whiterose.ac.uk |

| Intramolecular Cyclization | Formation of the piperidine ring from a linear precursor through an intramolecular reaction. | Allows for the construction of complex piperidines from simpler starting materials. | nih.gov |

| Diastereoselective Lithiation | Use of lithiation and subsequent trapping of an electrophile to create specific trans-isomers. | Provides access to different stereoisomers not easily obtained through hydrogenation. | whiterose.ac.uk |

Structure-Activity Relationship (SAR) Studies of this compound Analogues

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, providing critical insights into how the chemical structure of a molecule correlates with its biological activity. researchgate.net By systematically modifying a lead compound, researchers can identify the key chemical features, or pharmacophores, responsible for its therapeutic effects. For this compound analogues, SAR studies would involve modifying the scaffold at various positions to understand the impact on activity.

Key aspects of SAR for piperidine derivatives include:

Substitution on the Piperidine Ring: The position, nature, and stereochemistry of substituents on the piperidine ring heavily influence biological properties. researchgate.net For example, in a series of N-benzyl piperidines, substituents on the benzyl (B1604629) ring's ortho and meta positions were shown to alter affinities for various neurotransmitter transporters. nih.gov

Substitution on the Nitrogen Atom: The group attached to the piperidine nitrogen is a common point of modification. Altering this substituent can impact the molecule's basicity, lipophilicity, and ability to form hydrogen bonds, all of which are critical for target interaction and pharmacokinetic properties. nih.gov

Stereochemistry: The 3D arrangement of atoms is crucial. The relative orientation of substituents (e.g., cis vs. trans) can dramatically affect how a molecule fits into a binding pocket, often leading to significant differences in potency between stereoisomers. researchgate.net

For instance, a study on piperidine-4-carboxamides as inhibitors of Mycobacterium abscessus DNA gyrase revealed that specific substitutions were critical for potent activity, providing a clear SAR for that particular biological target. asm.org While not specific to the 2-isopropyl moiety, this highlights the principles that would guide the optimization of this compound analogues.

Scaffold Hopping Strategies to Identify Novel this compound-Based Bioactives

Scaffold hopping is a powerful strategy in drug design used to identify structurally novel compounds that retain the biological activity of a known parent molecule. nih.gov This involves replacing the central core (scaffold) of a molecule with a different one while preserving the essential pharmacophoric elements. nih.gov This technique is often employed to improve properties like potency, selectivity, or pharmacokinetics, or to generate novel intellectual property. nih.govdundee.ac.uk

Starting with a bioactive compound containing a this compound core, a medicinal chemist could use scaffold hopping to:

Replace the Piperidine Ring: The piperidine core could be substituted with other cyclic systems, such as a piperazine or a fused heterocyclic ring system like isoxazolo[3,4-c]piperidine. nih.gov This was demonstrated in the development of NK3 receptor antagonists, where a triazolopiperazine substructure was replaced with other scaffolds to improve environmental decomposability. nih.gov

Alter Ring Size or Flexibility: Ring-opening or ring-closure strategies can be used to create pseudo-ring structures or more rigid systems, which can improve binding affinity by locking the molecule into an active conformation. nih.gov

This approach allows for the exploration of new chemical space, potentially leading to the discovery of compounds with superior drug-like properties that maintain the desired biological activity originating from the initial this compound-based lead.

Elucidation of Molecular Mechanisms of Action

Understanding how a drug molecule works at a molecular level is crucial for its development. For this compound derivatives, this involves identifying their specific biological targets and elucidating the mechanism by which they exert their effects.

Enzyme Inhibition by this compound Derivatives

Many drugs function by inhibiting the activity of specific enzymes. The piperidine scaffold is a common feature in various enzyme inhibitors.

Bacterial type II topoisomerases, which include DNA gyrase and topoisomerase IV, are essential enzymes that control the topological state of DNA and are validated targets for antibacterial agents. acs.orgnih.gov Inhibitors of these enzymes, such as the widely used fluoroquinolones, are critical for treating bacterial infections. A class of compounds known as Novel Bacterial Topoisomerase Inhibitors (NBTIs) function through a different mechanism than fluoroquinolones, making them effective against resistant strains. nih.gov

Recent research has identified N-linked aminopiperidine derivatives as potent NBTIs that inhibit both DNA gyrase and topoisomerase IV. acs.org These compounds typically feature a piperidine moiety linked to a bicyclic aromatic system. SAR studies on these aminopiperidines have shown that substitutions on the piperidine ring can significantly impact their antibacterial activity and safety profile. acs.org For example, introducing an electron-withdrawing substituent onto the piperidine ring was found to reduce off-target effects, such as hERG inhibition, while maintaining potent Gram-positive antibacterial activity. acs.org

While these studies focused on N-linked aminopiperidines, they establish a clear precedent that the piperidine scaffold is a viable core for designing inhibitors of DNA topoisomerase IV. A hypothetical this compound derivative designed with the appropriate pharmacophoric features could potentially function as an effective inhibitor of this enzyme.

Table 2: Activity of Representative Piperidine-Based Topoisomerase Inhibitors

| Compound | Target(s) | Key Structural Feature | Significance | Reference |

|---|---|---|---|---|

| N-Linked Aminopiperidines (General Structure) | DNA Gyrase & Topoisomerase IV | Unsubstituted or substituted piperidine moiety. | Potent antibacterial activity, including against quinolone-resistant isolates. | acs.org |

| R,S-7c | DNA Gyrase & Topoisomerase IV | Piperidine with an electron-withdrawing substituent. | Retained Gram-positive activity with significantly reduced hERG inhibition, improving safety profile. | acs.org |

| Piperazine-based NBTIs | DNA Gyrase & Topoisomerase IV | Piperazine core as a bioisostere of piperidine. | Confirmed that the core nitrogen-containing heterocycle is amenable to modification (scaffold hopping). | dtu.dk |

Monoamine Oxidase (MAO) Inhibition

The piperidine nucleus is a key structural motif in the development of monoamine oxidase (MAO) inhibitors. nih.gov MAO enzymes, which exist as two isoforms (MAO-A and MAO-B), are significant targets in the treatment of neurodegenerative diseases because they catalyze the oxidative deamination of monoamine neurotransmitters like serotonin, adrenaline, and dopamine. nih.govacs.org The inhibition of these enzymes can help manage the symptoms of conditions such as Parkinson's and Alzheimer's disease. rsc.orgnih.gov

Research into piperidine derivatives has revealed their potential as potent and selective MAO inhibitors. nih.gov For instance, piperine, a naturally occurring alkaloid from Piper nigrum containing a piperidine ring, has demonstrated inhibitory activity against both MAO-A and MAO-B. nih.govnih.gov Studies have shown that piperine inhibits MAO-A in a mixed-type manner and MAO-B competitively. nih.gov The half-maximal inhibitory concentration (IC50) values for piperine have been reported as 7.0 μM for MAO-B and 20.9 μM for MAO-A, indicating a stronger inhibitory effect on MAO-B. nih.gov

Structure-activity relationship (SAR) studies on various piperidine derivatives have provided insights into the structural requirements for potent and selective MAO inhibition. Modifications to the piperidine ring and associated linkers and substituent groups significantly influence activity. For example, in a series of piperine derivatives, substituting the piperidine ring with small amino functional groups or a 4-methyl moiety enhanced MAO-B inhibition. acs.org One of the most potent compounds identified in a study had an IC50 of 498 nM for MAO-B. nih.gov

Further research on synthetic piperidine derivatives has led to the discovery of compounds with high selectivity for MAO-B. In one study of pyridazinobenzylpiperidine derivatives, compound S5 , which features a 3-chloro substitution on the phenyl ring, was the most potent MAO-B inhibitor with an IC50 value of 0.203 μM and a selectivity index of 19.04 over MAO-A. mdpi.comresearchgate.net Kinetic studies revealed that compounds S5 and S16 (2-cyano substituted) were competitive and reversible inhibitors of MAO-B, with Ki values of 0.155 ± 0.050 μM and 0.721 ± 0.074 μM, respectively. mdpi.comresearchgate.net These findings underscore the therapeutic potential of piperidine-based compounds as selective MAO-B inhibitors for neurological disorders. mdpi.comresearchgate.net

The following table summarizes the MAO inhibitory activity of selected piperidine derivatives from research findings.

| Compound/Derivative | Target | IC50 (μM) | Selectivity Index (SI) for MAO-B | Inhibition Type | Reference |

| Piperine | MAO-A | 20.9 | 0.33 | Mixed | nih.gov |

| MAO-B | 7.0 | Competitive | nih.gov | ||

| Compound 14 (4-methylpiperidine) | MAO-B | 0.497 | >303.030 | Not specified | nih.gov |

| Compound 10 | MAO-A | 0.8 | 0.5095 | Not specified | nih.gov |

| MAO-B | 1.57 | nih.gov | |||

| Compound S5 (3-Cl-phenyl) | MAO-A | 3.857 | 19.04 | Not specified | mdpi.comresearchgate.net |

| MAO-B | 0.203 | Competitive, Reversible | mdpi.comresearchgate.net | ||

| Compound S15 | MAO-A | 3.691 | Not specified | Not specified | mdpi.comresearchgate.net |

| Compound S16 (2-CN-phenyl) | MAO-B | 0.979 | Not specified | Competitive, Reversible | mdpi.comresearchgate.net |

Investigation of Therapeutic Potential and Biological Activities

Anticancer Properties and Apoptosis Induction

Piperidine and its derivatives have emerged as a significant class of N-heterocycles with notable antiproliferative and anticancer activities. nih.gov Research has demonstrated that compounds bearing the piperidine moiety can induce cell death in various cancer cell lines through the initiation of apoptosis. researchgate.netnih.gov

The anticancer mechanism of piperidine derivatives often involves the induction of the intrinsic apoptotic pathway. researchgate.net Studies on novel piperidone compounds, for instance, have shown they can elicit DNA fragmentation and cause cell cycle alterations in lymphoma and colon cancer cell lines. researchgate.net The process of apoptosis induction by these derivatives is frequently mediated by several key cellular events:

Reactive Oxygen Species (ROS) Accumulation: Treatment with piperidone compounds has been observed to cause an accumulation of ROS in cancer cells, which is an early event in the apoptotic cascade. researchgate.net

Mitochondrial Depolarization: These compounds can induce significant depolarization of the mitochondrial membrane, a critical step that leads to the release of pro-apoptotic factors. researchgate.net

Caspase Activation: The activation of executioner caspases, such as caspase-3 and caspase-7, is a hallmark of apoptosis and has been observed following treatment with piperidone derivatives. researchgate.net

Furthermore, piperidine-containing compounds can modulate the expression of key proteins involved in apoptosis regulation. This includes the downregulation of anti-apoptotic proteins like Bcl-2 and the upregulation of pro-apoptotic proteins like Bax, leading to an increased Bax:Bcl-2 ratio that favors cell death. nih.gov Some piperidine derivatives also function as proteasome inhibitors, increasing the levels of poly-ubiquitinated proteins and triggering pro-apoptotic pathways. researchgate.net

The cytotoxic potential of piperidine derivatives has been evaluated against a range of human cancer cell lines, demonstrating their broad-spectrum anticancer possibilities.

| Cell Line | Cancer Type | Compound Class | Observed Effect | Reference |

| CEM | Lymphoma | Piperidones | ROS accumulation, mitochondrial depolarization, caspase-3/7 activation | researchgate.net |

| COLO 205 | Colon Cancer | Piperidones | ROS accumulation, mitochondrial depolarization, caspase-3/7 activation | researchgate.net |

| HT 29 | Colon Carcinoma | N-methyl-2,6-bis(bromomethyl)piperidine | Cytotoxicity (Oxic IC50: 6-11 µM) | researchgate.net |

| BE | Colon Carcinoma | N-methyl-2,6-bis(bromomethyl)piperidine | Cytotoxicity (Oxic IC50: 6-11 µM) | researchgate.net |

| PC-3 | Prostate Cancer | Piperidine derivatives | High sensitivity to cytotoxic effects | nih.gov |

| MCF7 | Breast Cancer | Piperidine derivatives | Cytotoxicity | nih.gov |

| NCI-H460 | Non-small cell lung cancer | Piperidine derivatives | Cytotoxicity | nih.gov |

Anti-inflammatory and Analgesic Effects

Derivatives of the piperidine scaffold have been investigated for their potential therapeutic benefits in managing inflammation and pain. nih.govnih.gov The structural versatility of the piperidine ring allows for modifications that can lead to compounds with significant anti-inflammatory and analgesic properties.

Pharmacological studies have evaluated various piperidine derivatives, such as those of piperidine-2,4,6-trione, for their anti-inflammatory activity. The introduction of specific substituents, like N-cyclohexylcarboxamide, has been shown to enhance the anti-inflammatory effects of these compounds in preclinical tests. researchgate.net This suggests that targeted chemical modifications can optimize the biological activity of the piperidine core.

In the context of pain management, synthetic quaternary salts of alkyl piperidines have been explored for their analgesic potential. nih.govnih.govresearchgate.net These compounds have demonstrated varying degrees of analgesic activity in animal models, such as the tail immersion method, with some derivatives showing potency comparable to or greater than standard drugs like pethidine. nih.govresearchgate.net Structure-activity relationship (SAR) studies indicate that the nature and position of substituents on the phenacyl bromide portion of these molecules significantly influence their analgesic efficacy and duration of action. For instance, compounds with a nitro group at the para position of a phenyl ring showed highly significant and prolonged analgesic effects. nih.gov

The phenylpiperidine class of drugs, which includes well-known opioids like fentanyl, plays a crucial role in anesthesia and pain medicine. researchgate.net These agents typically act as agonists at the mu-opioid receptor, inhibiting ascending pain pathways and increasing the pain threshold to produce analgesic effects. researchgate.net

| Compound Class | Biological Activity | Model/Test | Key Findings | Reference |

| Piperidine-2,4,6-trione derivatives | Anti-inflammatory | Pharmacological tests | N-cyclohexylcarboxamide substitution increased activity. | researchgate.net |

| Alkyl piperidine quaternary salts | Analgesic | Tail immersion method | Varying degrees of analgesia; para-substituted compounds showed high potency. | nih.govresearchgate.net |

| Phenylpiperidines (e.g., Fentanyl) | Analgesic | Clinical use | Act as mu-opioid receptor agonists to inhibit pain pathways. | researchgate.net |

Neuroprotective and Central Nervous System (CNS) Activities

The piperidine nucleus is a key pharmacophore in many centrally acting agents and has been extensively explored for the development of neuroprotective therapies. nih.govmdpi.com Derivatives of piperidine are integral to drugs used in the treatment of various CNS disorders, including Alzheimer's disease and neuropathic pain. mdpi.com

Research into novel piperidine urea and cinnamamide-piperidine derivatives has demonstrated their potential as neuroprotective agents. nih.govresearchgate.netnih.gov In preclinical studies, these compounds have shown the ability to protect neuronal cells from glutamate-induced neurotoxicity. researchgate.netnih.gov For example, certain piperidine urea derivatives exhibited potent protective activity in SH-SY5Y cells against L-glutamic acid-induced injury and were also effective in reducing cerebral infarction in a middle cerebral artery occlusion (MCAO) model in mice, indicating potential for stroke treatment. nih.gov

Piperine, a naturally occurring alkaloid containing a piperidine ring, and its analogues have shown promise in models of neurodegenerative diseases like Parkinson's disease. researchgate.netresearchgate.net The neuroprotective mechanisms of these compounds are multifaceted and can include the activation of the Nrf2/Keap1 pathway, which upregulates antioxidant enzymes, and the inhibition of monoamine oxidase (MAO), which can help restore neurotransmitter levels. researchgate.netresearchgate.net The piperidine moiety itself is considered crucial for the neuropharmacological activity of piperine. researchgate.net

Furthermore, piperidine derivatives are foundational to the structure of established CNS drugs. Donepezil, a widely prescribed acetylcholinesterase inhibitor for Alzheimer's disease, is a prominent example of a piperidine-based therapeutic. nih.gov The development of novel piperidine-containing compounds continues to be a major focus in the search for multifunctional agents that can target various aspects of neurodegeneration, such as cholinesterase inhibition, and amyloid-beta aggregation. mdpi.com Some piperidine derivatives also show high affinity for sigma (σ) and histamine H3 receptors, which are involved in pain and other CNS processes. researchgate.net

| Compound/Derivative Class | CNS Activity | Proposed Mechanism/Target | Disease Model/Application | Reference |

| Piperidine Urea Derivatives | Neuroprotective | Protection against L-glutamic acid injury | Stroke (MCAO model) | nih.gov |

| Cinnamamide-Piperidine Derivatives | Neuroprotective | Protection against glutamate-induced neurotoxicity | Stroke (in vitro/in vivo models) | researchgate.netnih.gov |

| Piperine Analogues | Neuroprotective | Nrf2 activation, MAO inhibition | Parkinson's Disease | researchgate.netresearchgate.net |

| Donepezil (Piperidine derivative) | Cognitive Enhancement | Acetylcholinesterase (AChE) inhibition | Alzheimer's Disease | nih.govmdpi.com |

| Various Piperidine Derivatives | Antinociceptive | Histamine H3 / Sigma-1 (σ1) receptor antagonism | Neuropathic Pain | researchgate.net |

Applications in Disease Models (e.g., Alzheimer's Disease, Influenza, HIV-1)

The structural versatility of the piperidine scaffold has made it a valuable component in the development of therapeutic agents for a wide range of diseases, including neurodegenerative and infectious diseases. researchgate.netdntb.gov.uaresearchgate.net

Alzheimer's Disease: In the context of Alzheimer's disease (AD), piperidine derivatives are central to the design of acetylcholinesterase (AChE) inhibitors, a primary strategy for symptomatic treatment. nih.govnih.gov The well-known AD drug, Donepezil, features a piperidine ring that is crucial for its interaction with the AChE enzyme. nih.gov Current research focuses on creating novel N-benzylpiperidine analogues and other derivatives that not only inhibit AChE but also target other pathological hallmarks of AD, such as the aggregation of β-amyloid peptides and oxidative stress. researchgate.netresearchgate.net Some multi-target piperidine hybrids have been developed to dually inhibit both AChE and soluble epoxide hydrolase (sEH), aiming to provide cumulative benefits against memory impairment and neuroinflammation. unibo.it

Influenza: Piperidine-based compounds have been identified as potent inhibitors of the influenza virus. researchgate.netnih.govnih.gov Through high-throughput screening and subsequent structural modifications, derivatives have been developed that show excellent inhibitory activity against various influenza strains. researchgate.netnih.gov For instance, tert-butyl 4-(quinolin-4-yloxy)piperidine-1-carboxylate was found to inhibit influenza virus infection with EC50 values in the nanomolar range. nih.gov Time-of-addition experiments suggest that these compounds act by interfering with the early to middle stages of the viral replication cycle. nih.govnih.gov Other N-substituted piperidine derivatives have been synthesized and shown to be effective against the influenza A/H1N1 virus, with activity comparable to commercial drugs like oseltamivir. nih.govmdpi.com

HIV-1: The piperidine moiety is a key structural feature in the design of novel inhibitors targeting the human immunodeficiency virus type 1 (HIV-1). Researchers have successfully designed potent HIV-1 protease inhibitors by incorporating a flexible piperidine ring as a P2 ligand, which enhances interactions with the enzyme's active site. nih.govresearchgate.netnih.gov Some of these inhibitors have shown remarkable potency, with Ki values in the picomolar range and significant activity against darunavir (DRV)-resistant viral variants. nih.gov Beyond protease inhibitors, piperidine derivatives are also being developed as CD4-mimetic compounds. These molecules can expose vulnerable epitopes on the HIV-1 envelope glycoprotein (Env), thereby sensitizing infected cells to antibody-dependent cellular cytotoxicity (ADCC), a mechanism for eliminating infected cells. biorxiv.orgnih.gov

| Disease Model | Target/Mechanism | Example Compound Class/Derivative | Key Findings | Reference |

| Alzheimer's Disease | Acetylcholinesterase (AChE) Inhibition | N-(2-(piperidine-1-yl)ethyl)benzamides | Potent AChE inhibition, potential for AD treatment. | nih.gov |

| Alzheimer's Disease | Dual sEH/AChE Inhibition | Huprine-TPPU hybrids | Nanomolar potency, rescued memory and neuroinflammation in mice. | unibo.it |

| Influenza | Viral Replication Inhibition | 4-(Quinolin-4-yloxy)piperidine derivatives | Potent inhibition of various influenza strains (EC50 ~0.05 µM). | researchgate.netnih.gov |

| Influenza | Antiviral Activity | N-substituted piperidine esters | Efficacy against influenza A/H1N1 comparable to oseltamivir. | nih.govmdpi.com |

| HIV-1 | Protease Inhibition | Piperidine-3-carboxamide derivatives | Potent inhibition of wild-type and DRV-resistant HIV-1 (Ki = 29 pM). | nih.gov |

| HIV-1 | Env Glycoprotein (gp120) Binding | (S)-MCG-IV-210 derivatives (CD4-mimetics) | Sensitizes infected cells to ADCC; neutralizes tier-2 viruses. | biorxiv.orgnih.gov |

Computational Drug Design and Docking Studies

Computational methods are integral to modern drug discovery, enabling the rational design and optimization of novel therapeutic agents. For piperidine derivatives, molecular docking and other in silico techniques have been instrumental in understanding their mechanisms of action and guiding synthetic efforts.

Molecular Docking for Ligand-Protein Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method has been widely applied to study the interactions between piperidine-based inhibitors and their respective protein targets.

In HIV-1 Protease Inhibition: Docking studies have been crucial in the development of piperidine-containing HIV-1 protease inhibitors. nih.govnih.gov By modeling the binding of these inhibitors, researchers can visualize how the flexible piperidine ring fits into the S2 subsite of the protease. These models reveal key hydrogen bonds and van der Waals interactions between the inhibitor and the backbone atoms of the protease, providing a structural basis for the observed high inhibitory potency. nih.govnih.gov For instance, the docking of an inhibitor with a (R)-piperidine-3-carboxamide P2-ligand showed that the piperidine could perfectly fill the S2 pocket, explaining its potent activity. nih.gov

In Alzheimer's Disease Research: For anti-Alzheimer's agents, docking is used to understand how piperidine derivatives interact with acetylcholinesterase (AChE). nih.gov Studies on N-(2-(piperidine-1-yl)ethyl)benzamide derivatives have used docking to explore their binding modes within the AChE active site. These simulations help to rationalize the structure-activity relationships and compare the binding of new compounds to that of established drugs like donepezil. nih.gov

In Influenza Virus Inhibition: In silico docking has also substantiated experimental findings for piperidine-based influenza inhibitors. By docking these compounds into viral proteins, researchers can predict binding affinities and identify critical interactions, helping to explain the differential activity against various influenza strains (e.g., H1N1 vs. N3N2). researchgate.net

| Target Protein | Compound Class | Key Interactions/Findings from Docking | Reference |

| HIV-1 Protease | Piperidine-derived P2-ligands | Piperidine ring fills the S2 subsite; forms H-bonds and van der Waals interactions with protease backbone. | nih.govnih.gov |

| Acetylcholinesterase (AChE) | N-(2-(piperidine-1-yl)ethyl)benzamides | Elucidation of binding modes within the active site gorge, comparison with donepezil. | nih.gov |

| Influenza Virus Proteins | Piperidine-based inhibitors | Predicted binding affinities that correlate with experimental antiviral activity. | researchgate.net |

In Silico Studies for Pharmacophore Identification and Virtual Screening

Beyond molecular docking, other in silico methods like pharmacophore modeling and virtual screening are powerful tools in the discovery of new piperidine-based drug candidates.

A pharmacophore is an abstract description of molecular features that are necessary for molecular recognition of a ligand by a biological macromolecule. By identifying the key chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) of known active piperidine derivatives, a pharmacophore model can be constructed. This model then serves as a 3D query to search large compound libraries for novel molecules that possess the same essential features, a process known as virtual screening.

This approach has been successfully applied in the search for new multi-target ligands for Alzheimer's disease. For example, by combining the pharmacophoric elements of an acetylcholinesterase inhibitor (like the N-benzylpiperidine of donepezil) with those of a BACE-1 inhibitor, researchers can design novel hybrid molecules. acs.org

In silico prediction of ADME (Absorption, Distribution, Metabolism, and Excretion) properties is another critical step in computational drug design. For promising piperidine derivatives identified through screening or synthesis, computational tools are used to predict their pharmacokinetic profiles, such as brain permeability and oral bioavailability. nih.govunibo.it These predictions help to prioritize candidates for further experimental testing and optimization, ensuring that they not only have high potency but also possess the drug-like properties necessary for in vivo efficacy. For instance, the PAMPA-BBB assay can be computationally modeled to predict a compound's ability to cross the blood-brain barrier, a critical attribute for CNS-acting drugs. acs.org

Future Research Directions and Interdisciplinary Prospects

Development of Next-Generation Synthetic Strategies for Complex 2-Isopropylpiperidine Analogs

The demand for structurally diverse and stereochemically complex this compound analogs has spurred the development of sophisticated synthetic methodologies. Future efforts will likely concentrate on enhancing efficiency, stereocontrol, and the ability to introduce a wide array of functional groups onto the piperidine (B6355638) core.

One of the most promising areas is the continued advancement of catalytic asymmetric synthesis . Iridium-catalyzed asymmetric hydrogenation of 2-isopropylpyridine (B1293918) precursors has already proven to be a powerful tool for accessing enantioenriched this compound. nih.gov Future research will likely focus on the development of novel chiral ligands that can further improve the enantioselectivity and substrate scope of these reactions, allowing for the synthesis of a broader range of complex analogs with multiple stereocenters. researchgate.netmdpi.com For instance, the use of chiral phosphine (B1218219) ligands in conjunction with transition metal catalysts has shown great promise in the enantioselective synthesis of various piperidine derivatives. nih.gov

Organocatalysis represents another burgeoning field for the synthesis of complex this compound analogs. Biomimetic approaches, which mimic enzymatic processes, have been successfully employed for the asymmetric synthesis of 2-substituted piperidine alkaloids and can be adapted for this compound derivatives. nih.gov These methods often offer mild reaction conditions and avoid the use of toxic heavy metals, aligning with the principles of green chemistry.

Furthermore, the development of novel cycloaddition strategies is expected to play a pivotal role in constructing polysubstituted this compound rings. nih.govresearchgate.net Methods like the [4+2] annulation of imines with allenes, catalyzed by chiral phosphines, provide a powerful means to create functionalized piperidine derivatives with high stereoselectivity. nih.gov Research in this area will likely explore new catalytic systems and reaction partners to expand the accessible chemical space.

The table below summarizes some of the key next-generation synthetic strategies being explored for the synthesis of complex 2-substituted piperidine analogs, which are applicable to this compound.

| Synthetic Strategy | Catalyst/Reagent Type | Key Advantages | Potential for this compound Analogs |

| Catalytic Asymmetric Hydrogenation | Iridium, Rhodium, Ruthenium with chiral ligands | High enantioselectivity, direct conversion of pyridines | Efficient access to chiral this compound core |

| Organocatalysis | Chiral amines, phosphoric acids, etc. | Metal-free, mild conditions, biomimetic | Enantioselective functionalization of the piperidine ring |

| [4+2] Cycloadditions | Chiral phosphines, Lewis acids | Rapid construction of polysubstituted rings | Access to complex analogs with multiple stereocenters |

| Radical-Mediated Cyclizations | Transition metal catalysts (e.g., cobalt) | Formation of C-C bonds under neutral conditions | Introduction of diverse substituents and ring systems |

| Alkene Cyclization | Gold or Palladium catalysts | Difunctionalization of double bonds | Creation of functionalized piperidines from acyclic precursors |

Exploration of Novel Pharmacological Targets and Therapeutic Applications

The inherent structural features of the this compound moiety make it an attractive scaffold for interacting with a wide range of biological targets. While its presence in numerous bioactive compounds is well-established, a significant opportunity lies in the systematic exploration of novel pharmacological targets and therapeutic applications.

Future research will likely move beyond traditional targets to investigate the potential of this compound analogs in emerging areas of pharmacology. This includes targeting protein-protein interactions, which are notoriously difficult to modulate with small molecules, and exploring their potential as allosteric modulators of enzymes and receptors. The three-dimensional nature of the this compound scaffold can provide the necessary structural complexity to interact with these challenging targets. nih.gov

The diverse biological activities already associated with piperidine derivatives, such as anticancer, antiviral, anti-inflammatory, and neuroprotective effects, provide a strong foundation for future investigations into this compound analogs. mdpi.comrsc.org For example, the development of analogs as selective inhibitors of kinases, proteases, or epigenetic targets could lead to new therapies for cancer and other diseases. dntb.gov.ua

A systematic screening of this compound analog libraries against a broad panel of biological targets will be crucial for identifying novel activities. High-throughput screening (HTS) and fragment-based drug discovery (FBDD) are powerful approaches that can accelerate this process. nih.gov The synthesis of diverse and well-characterized libraries of this compound analogs will be a critical enabling step for these endeavors.

The table below outlines potential novel pharmacological targets and therapeutic areas for this compound analogs, based on the broader activities of piperidine derivatives.

| Potential Pharmacological Target Class | Specific Examples | Potential Therapeutic Application |

| Protein Kinases | Receptor Tyrosine Kinases (e.g., ALK, ROS1) | Cancer Therapy |

| G-Protein Coupled Receptors (GPCRs) | Dopamine, Serotonin, Opioid Receptors | Neurological and Psychiatric Disorders, Pain Management |

| Ion Channels | Calcium, Sodium, Potassium Channels | Cardiovascular Diseases, Neuropathic Pain |

| Enzymes | Proteases, Histone Deacetylases (HDACs) | Infectious Diseases, Cancer, Inflammatory Disorders |

| Nuclear Receptors | Estrogen, Androgen Receptors | Hormone-related Cancers, Metabolic Diseases |

Advanced Computational Modeling for Structure-Based Drug Design and Optimization

Advanced computational modeling has become an indispensable tool in modern drug discovery, and its application to this compound research holds immense promise for accelerating the design and optimization of new therapeutic agents. Structure-based drug design (SBDD) and quantitative structure-activity relationship (QSAR) studies will be instrumental in guiding the synthesis of more potent and selective analogs.

Molecular docking simulations can be employed to predict the binding modes of this compound analogs within the active sites of their biological targets. snnu.edu.cndntb.gov.ua This information is invaluable for understanding the key molecular interactions that govern binding affinity and selectivity, and for designing modifications to the scaffold that can enhance these interactions. For instance, docking studies can help rationalize structure-activity relationships and guide the introduction of new functional groups to improve potency. nih.gov

Quantitative Structure-Activity Relationship (QSAR) modeling can be used to develop mathematical models that correlate the structural features of this compound analogs with their biological activity. nih.govnih.gov These models can then be used to predict the activity of virtual compounds, allowing for the in silico screening of large chemical libraries and the prioritization of candidates for synthesis. 3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), can provide detailed insights into the steric and electrostatic requirements for optimal activity. nih.gov

Molecular dynamics (MD) simulations can provide a dynamic picture of the interactions between this compound analogs and their target proteins, offering insights into the conformational changes that occur upon binding and the stability of the ligand-protein complex over time. This information can be crucial for understanding the mechanism of action and for designing compounds with improved pharmacokinetic properties.

The integration of these computational approaches will enable a more rational and efficient drug design process, reducing the time and cost associated with the discovery of new this compound-based therapeutics.

| Computational Method | Application in this compound Research | Expected Outcome |

| Molecular Docking | Predicting binding poses and affinities of analogs to target proteins. | Identification of key ligand-receptor interactions and guidance for lead optimization. |

| QSAR/3D-QSAR | Developing predictive models of biological activity based on molecular structure. | In silico screening of virtual libraries and prioritization of synthetic targets. |

| Molecular Dynamics (MD) Simulations | Simulating the dynamic behavior of ligand-protein complexes. | Understanding of binding mechanisms and prediction of complex stability. |

| Pharmacophore Modeling | Identifying the essential 3D arrangement of features required for biological activity. | Virtual screening and design of novel scaffolds with desired activity. |

| ADMET Prediction | In silico prediction of absorption, distribution, metabolism, excretion, and toxicity properties. | Early identification of compounds with poor pharmacokinetic profiles. |

Addressing Challenges in this compound Research and Translational Studies

Despite the significant potential of this compound analogs, several challenges must be addressed to facilitate their successful translation from the laboratory to the clinic. These challenges span synthetic chemistry, pharmacology, and clinical development.

A key challenge in the synthesis of complex this compound analogs is the development of scalable and cost-effective routes. nih.govrsc.org Many of the advanced synthetic methods, while elegant and effective on a small scale, may be difficult to implement on an industrial scale. Future research must focus on developing robust and practical synthetic strategies that are amenable to large-scale production. The development of continuous flow synthesis methods for 2-substituted piperidines is a promising step in this direction. researchgate.net

Another significant hurdle is the comprehensive preclinical evaluation of lead candidates. This includes rigorous assessment of their efficacy, selectivity, and pharmacokinetic properties. For many piperidine-containing drug candidates, issues such as off-target effects and unfavorable metabolic profiles can hinder their development. nih.gov Thorough in vitro and in vivo studies are essential to identify compounds with the most promising therapeutic potential and to de-risk their progression into clinical trials.

The journey from a promising lead compound to an approved drug is long and arduous, with a high rate of attrition. Translational studies, which bridge the gap between basic research and clinical application, are critical for success. This includes the development of reliable biomarkers to monitor drug efficacy and patient response, as well as the design of well-controlled clinical trials to demonstrate safety and efficacy in humans.

Interdisciplinary collaboration will be paramount to overcoming these challenges. Chemists, biologists, pharmacologists, computational scientists, and clinicians must work together to advance the field of this compound research and realize its full therapeutic potential.

常见问题

Q. What are the standard synthetic routes for 2-isopropylpiperidine, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer :

The synthesis of this compound typically involves reductive amination or cyclization of precursor amines. For example, the compound’s structure (SMILES:

CC(C)C1CCCCN1, InChIKey:UGZMDPJPZIDCOA-UHFFFAOYSA-N) can guide verification via NMR and mass spectrometry . Optimization includes adjusting catalysts (e.g., palladium for hydrogenation), temperature (80–120°C), and solvent polarity (e.g., ethanol vs. THF). Purity (>95%) is achievable through recrystallization or column chromatography .

Q. Which spectroscopic and chromatographic techniques are essential for characterizing this compound?

Q. How can researchers assess the purity of this compound in experimental settings?

- Methodological Answer : Combine chromatographic (HPLC/GC retention times) and spectroscopic methods (NMR integration). Titration with HCl can determine amine content. Cross-reference with PubChem’s spectral data (CID 4400212) to resolve ambiguities .

Advanced Research Questions

Q. How can researchers optimize analytical methods to resolve co-elution issues in this compound mixtures?

Q. What strategies address contradictions in reported biological activity data for this compound derivatives?

- Methodological Answer : Conduct meta-analyses of published IC values, controlling for variables like cell lines (e.g., HEK293 vs. HeLa) and assay conditions (pH, incubation time). Use dose-response curves to validate potency. Cross-check with computational docking studies (e.g., AutoDock Vina) to identify binding site inconsistencies .

Q. How can computational modeling predict the stability of this compound under varying pH and temperature conditions?

Q. What experimental designs are suitable for studying this compound’s interaction with neurotransmitter receptors?

- Methodological Answer : Use radioligand binding assays (e.g., H-labeled antagonists) on membrane preparations from rat brain tissue. Pair with functional assays (cAMP or calcium flux) to distinguish agonism vs. antagonism. Include positive controls (e.g., atropine for muscarinic receptors) and validate selectivity via receptor subtype panels .

Q. How can kinetic studies elucidate the catalytic role of this compound in asymmetric synthesis?

- Methodological Answer : Monitor reaction progress via in situ IR or F NMR for fluorine-tagged substrates. Calculate turnover frequencies (TOF) and compare with chiral HPLC ee values. Use Eyring plots to determine activation parameters (ΔH‡, ΔS‡) under varying solvent dielectric constants .